molecular formula C21H35Cl2N3O3 B15185152 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-02-5

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B15185152
CAS No.: 102132-02-5
M. Wt: 448.4 g/mol
InChI Key: SXVQAPQKZDJBNX-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and various reagents to introduce the desired functional groups. Common reaction conditions may involve:

    Temperature: Reactions are often carried out at controlled temperatures, ranging from room temperature to elevated temperatures.

    Catalysts: Catalysts such as acids or bases may be used to facilitate specific reaction steps.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: Another pyrrole derivative with different functional groups.

    2,5-Dimethyl-1H-pyrrole-3-carboxamide: A structurally related compound with methyl substitutions.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

102132-02-5

Molecular Formula

C21H35Cl2N3O3

Molecular Weight

448.4 g/mol

IUPAC Name

N-[3-[(2,4-dimethoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C21H33N3O3.2ClH/c1-20(2)13-17(21(3,4)24-20)19(25)23-11-7-10-22-14-15-8-9-16(26-5)12-18(15)27-6;;/h8-9,12-13,22,24H,7,10-11,14H2,1-6H3,(H,23,25);2*1H

InChI Key

SXVQAPQKZDJBNX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=C(C=C(C=C2)OC)OC)C.Cl.Cl

Origin of Product

United States

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